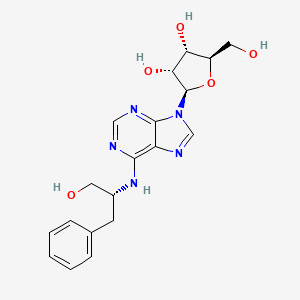
(2R,3R,4S,5R)-2-(6-(((R)-1-Hydroxy-3-phenylpropan-2-yl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R,3R,4S,5R)-2-(6-((®-1-Hydroxy-3-phenylpropan-2-yl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine base linked to a tetrahydrofuran ring, which is further substituted with a phenylpropanolamine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The key steps may include:
Formation of the purine base: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the tetrahydrofuran ring: This step may involve glycosylation reactions.
Introduction of the phenylpropanolamine moiety: This can be done through reductive amination or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various analogs.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted analogs.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, the compound may be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms.
Medicine
The compound may have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases. Its interactions with biological targets can be explored for drug development.
Industry
In the industrial sector, the compound may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropanolamine moiety may play a role in binding to these targets, while the purine base and tetrahydrofuran ring may contribute to the overall activity.
類似化合物との比較
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Phenylpropanolamine: A compound with a similar phenylpropanolamine moiety.
Ribavirin: An antiviral compound with a similar purine base.
Uniqueness
The uniqueness of the compound lies in its specific combination of structural features, which may confer unique biological and chemical properties
特性
分子式 |
C19H23N5O5 |
|---|---|
分子量 |
401.4 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-hydroxy-3-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O5/c25-7-12(6-11-4-2-1-3-5-11)23-17-14-18(21-9-20-17)24(10-22-14)19-16(28)15(27)13(8-26)29-19/h1-5,9-10,12-13,15-16,19,25-28H,6-8H2,(H,20,21,23)/t12-,13-,15-,16-,19-/m1/s1 |
InChIキー |
SCVTYJLQVLQIMF-BYMDKACISA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@H](CO)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
正規SMILES |
C1=CC=C(C=C1)CC(CO)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12930376.png)
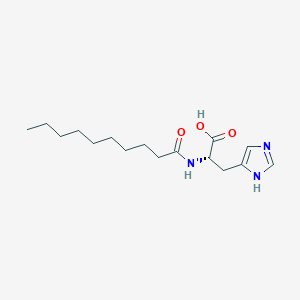
![Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-](/img/structure/B12930384.png)
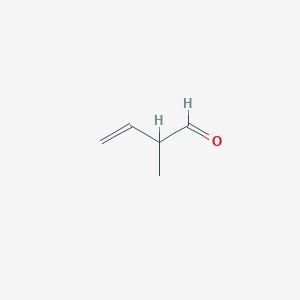
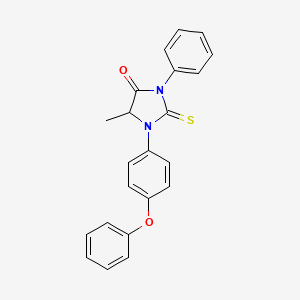
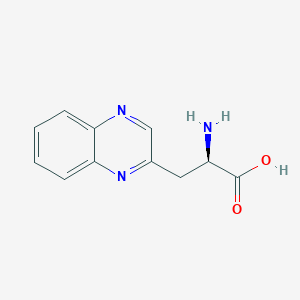

![2-Oxabicyclo[4.1.0]heptan-5-one](/img/structure/B12930408.png)
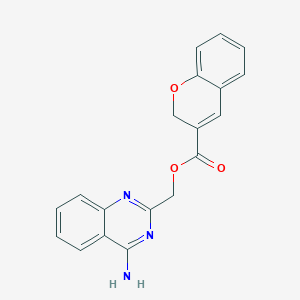
![(4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12930425.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}-1H-benzimidazol-2-amine](/img/structure/B12930429.png)
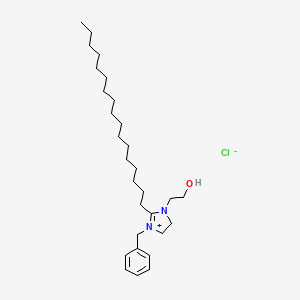
![4'-[(5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12930451.png)

